2-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
Description
2-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex organic compound with a unique structure that includes a chloro group, a cyclopropane ring, and a tetrahydroquinoline moiety
Properties
IUPAC Name |
2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c21-17-6-2-1-5-16(17)19(24)22-15-10-9-13-4-3-11-23(18(13)12-15)20(25)14-7-8-14/h1-2,5-6,9-10,12,14H,3-4,7-8,11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIOGOZCOUPYTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)N(C1)C(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroquinoline core.
Introduction of the Cyclopropane Ring: The cyclopropane ring can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.
Chlorination: The chloro group can be introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the amide bond, typically through a coupling reaction between the amine and a carboxylic acid derivative, using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or quinolines.
Scientific Research Applications
2-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: A related compound with a similar tetrahydroquinoline core but different substituents.
5-bromo-2-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide: Another similar compound with a bromine substituent.
Uniqueness
2-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antitumor, antimicrobial, and other pharmacological effects, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . It features a chlorine atom attached to a benzamide structure, which is known for its diverse biological activities.
Structural Features
- Chlorine Atom : The presence of chlorine may enhance the compound's lipophilicity and biological activity.
- Cyclopropanecarbonyl Group : This moiety may contribute to the compound's interaction with biological targets.
Antitumor Activity
Recent studies have shown that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Cell Line Studies : Compounds with similar structures have been tested against various human lung cancer cell lines (A549, HCC827, NCI-H358). In vitro assays demonstrated promising results with IC50 values indicating effective cytotoxicity at low concentrations (e.g., A549 IC50 = 6.75 ± 0.19 μM) .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | A549 | 6.75 ± 0.19 |
| Compound B | HCC827 | 6.26 ± 0.33 |
| Compound C | NCI-H358 | 6.48 ± 0.11 |
Antimicrobial Activity
The antimicrobial potential of benzamide derivatives has also been studied extensively. Compounds similar to our target compound showed activity against various bacterial strains:
- Mechanism of Action : These compounds often bind within the minor groove of DNA, disrupting replication and transcription processes .
Other Pharmacological Activities
Benzamide derivatives are known to exhibit a range of additional biological activities:
- Antidiabetic Activity : Some derivatives have shown inhibitory effects on α-glucosidase and α-amylase enzymes, which are crucial in carbohydrate metabolism .
| Activity Type | Mechanism |
|---|---|
| Antidiabetic | Inhibition of carbohydrate enzymes |
| Antimicrobial | DNA binding and disruption |
| Antitumor | Cytotoxicity in cancer cell lines |
Case Study 1: Antitumor Efficacy
In a recent study focusing on the antitumor efficacy of benzamide derivatives, researchers synthesized several compounds and evaluated their effects on A549 lung cancer cells using both 2D and 3D culture systems. The results indicated that while all compounds exhibited some level of cytotoxicity, those with chloro substitutions demonstrated significantly higher efficacy in the 2D assays compared to 3D environments .
Case Study 2: Antimicrobial Properties
Another study investigated the antimicrobial properties of synthesized benzamide derivatives against Gram-positive and Gram-negative bacteria. The results revealed that certain compounds displayed potent antibacterial activity with low minimum inhibitory concentrations (MICs), suggesting their potential as therapeutic agents in treating infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
